BenchChemオンラインストアへようこそ!

5,6-Indandicarboxylic anhydride

polymer chemistry thermal stability polyetherimide

Standard cyclic anhydride monomers (phthalic, maleic) often result in polymers with insufficient thermal stability (Tg < 150°C). 5,6-Indandicarboxylic anhydride solves this with its fused tricyclic core, restricting chain mobility to deliver a glass transition temperature well above 200°C and decomposition (Td5) beyond 420°C. This enables carbon-fiber composites and dielectric films to maintain stiffness under lead-free soldering (>260°C) and in aerospace engine nacelles. - Provides Tg > 200°C and Td5 > 422°C in derived polyimides. - Enables solution-castable, high-solubility polyimides for flexible printed circuits. - Superior hardness and continuous 180-200°C service life for industrial baked coatings.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
Cat. No. B8335612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Indandicarboxylic anhydride
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C=C2C1)C(=O)OC3=O
InChIInChI=1S/C11H8O3/c12-10-8-4-6-2-1-3-7(6)5-9(8)11(13)14-10/h4-5H,1-3H2
InChIKeyNKJKYAYKHJZPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Indandicarboxylic Anhydride – Bicyclic Dianhydride for High-Tg Polymers


5,6-Indandicarboxylic anhydride (systematic name: 6,7-dihydro-1H-indeno[5,6-c]furan-1,3(5H)-dione) is a cyclic, bicyclic dicarboxylic anhydride comprising a fused indane ring system [1]. It serves as a versatile electrophilic monomer and intermediate in organic synthesis, polymer chemistry, and materials science. The rigid, planar tricyclic framework endows derived polymers with elevated glass‑transition temperatures (Tg) and enhanced thermal stability, distinguishing it from conventional monocyclic or acyclic anhydride building blocks [2].

Monomer class
Bicyclic dianhydride with rigid indane core
Key attribute
Elevates polymer Tg and thermo‑oxidative stability
Workflow fit
Polycondensation for high‑performance polyimides, polyesters
Distinction
Indane ring restricts chain mobility beyond conventional anhydrides
Phthalic / maleic / nadic anhydrides lack this structural rigidity

Why 5,6-Indandicarboxylic Anhydride Outperforms Generic Anhydrides


While phthalic anhydride (PA), nadic anhydride (NA), and maleic anhydride (MA) are commodity-priced cyclic anhydrides, they lack the rigid tricyclic indane core of 5,6-indandicarboxylic anhydride. This structural difference translates directly into inferior thermal and mechanical performance in derived polymers. Polyesters or polyimides built from PA or MA exhibit significantly lower glass transition temperatures (typically 60–80 °C for PA‑based polyesters; 100–150 °C for NA‑modified resins) and poorer thermo‑oxidative stability. In contrast, the indane‑fused architecture restricts chain mobility, enabling Tg values well above 200 °C and decomposition temperatures (Td5) exceeding 420 °C in air [1][2]. Therefore, for applications requiring sustained performance at elevated temperatures, substituting the indane anhydride with mono‑ or bicyclic counterparts leads to catastrophic loss of dimensional stability and service life.

Tg reduction

Switching to phthalic or maleic anhydride may drop Tg by 100 °C or more, compromising high‑temperature stiffness.

Thermo‑oxidative stability loss

Indane‑free polyimides can exhibit lower decomposition temperatures in air, limiting sustained high‑temperature service.

Mechanical integrity shift

The rigid tricyclic architecture provides chain‑mobility restriction that monocyclic anhydrides cannot replicate, risking dimensional stability.

5,6-Indandicarboxylic Anhydride Performance Benchmarks


Glass Transition Temperature Elevation

Polyetherimides synthesized from indane‑bisphenol monomers and aromatic dianhydrides consistently exhibit glass‑transition temperatures (Tg) exceeding 200 °C, with typical values above 220 °C [1]. In contrast, conventional polyesters derived from phthalic anhydride and standard diols (e.g., propylene glycol) display Tg values in the range of 60–80 °C [2]. The indane‑fused ring system restricts segmental mobility, delivering a Tg advantage of approximately 140–160 °C over the phthalic anhydride baseline.

Tg elevation
Reported
ΔTg ≈ +140 to +160 °C
Supports selection for high‑temperature composite design
Indane polyetherimide vs phthalic polyester; DSC 10 °C/min N₂
polymer chemistry thermal stability polyetherimide

Thermo-Oxidative Stability of Indane-Based Polyimides

Aromatic polyimides incorporating the indane structural unit exhibit 5 % weight‑loss temperatures (Td5) above 422 °C in air and above 474 °C in nitrogen [1]. For reference, the industry‑standard PMDA‑ODA polyimide (Kapton®) shows a Td5 of approximately 500 °C in nitrogen but notably lower stability in oxidative atmospheres (≈ 450 °C in air, depending on test conditions) [2]. The indane‑containing polyimide thus demonstrates competitive or superior thermo‑oxidative resistance, a critical parameter for long‑term high‑temperature service in air.

Thermo‑oxidative stability
Reported
Td5 (air) > 422 °C vs PMDA‑ODA ≈ 450 °C; competitive oxidative resistance
Comparable oxidative stability to commercial polyimide benchmark
TGA, 10 °C/min in air; indane‑tetramethylindan polyimide
thermal degradation polyimide thermogravimetric analysis

Enhanced Anhydride Reactivity for Polycondensation

The cyclic anhydride moiety in 5,6‑indandicarboxylic anhydride is activated by the fused indane ring, which imposes moderate ring strain and favorable orbital alignment for nucleophilic attack [1]. This leads to rapid, high‑conversion esterification or imidization under standard polycondensation conditions. In contrast, the less‑strained, monocyclic phthalic anhydride often requires harsher catalysts or longer reaction times to achieve equivalent molecular weights [2]. Quantitative kinetic data are not yet available for direct comparison; therefore, this differentiation is classified as class‑level inference based on mechanical and electronic principles.

Anhydride reactivity
Class-level inference
Fused indane ring imposes moderate strain; rapid imidization reported in patents. No direct kinetic comparison available.
Higher reactivity may reduce cycle time; requires validation per system
Data to verify; based on ring‑strain and electronic principles
reactivity ring‑strain polycondensation

High-Tg Alkyd and Unsaturated Polyester Resins

Patents from the 1950s–1970s disclose that replacing phthalic anhydride with indane‑dicarboxylic acid derivatives in alkyd and unsaturated polyester formulations raises the heat‑distortion temperature and hardness of the cured films [1][2]. Although exact Tg or softening‑point values are not tabulated in those early disclosures, the qualitative improvement is consistently attributed to the rigidity of the indane nucleus. Modern measurements on analogous indane‑based polyetherimides confirm a Tg advantage of >100 °C over phthalic‑anhydride‑based polyester systems [3].

Alkyd/coating hardness
Reported
Historical patents report higher heat‑distortion temperature and film hardness versus phthalic‑based alkyds. Modern polyetherimide Tg > 200 °C confirms trend.
Supports high‑temperature coating formulations
Cured alkyd films; patent evidence, indirect modern confirmation
alkyd resin unsaturated polyester coating

5,6-Indandicarboxylic Anhydride Application Scenarios


High-Temperature Structural Composites and Aerospace Intermediates

The Tg > 200 °C and Td5 > 422 °C demonstrated by indane‑based polyimides [1][2] directly qualify 5,6‑indandicarboxylic anhydride as a monomer for carbon‑fiber‑reinforced polyimide composites used in aircraft engine nacelles, radomes, and satellite structures. In these applications, phthalic‑anhydride‑derived resins would soften below 100 °C and fail thermally, whereas the indane‑containing matrix retains stiffness and dimensional stability throughout the operating envelope.

Flexible Electronics and High-Density Interconnect Dielectrics

Indane‑based polyimides combine high Tg with organic‑solvent solubility [2], enabling solution‑casting of dielectric films for flexible printed circuits and chip‑packaging interlayers. Competing anhydride monomers (e.g., pyromellitic dianhydride) yield insoluble polyimides that require costly precursor processing. The balanced thermal‑solubility profile of the indane anhydride architecture reduces fabrication complexity while maintaining reliability under lead‑free soldering conditions (T > 260 °C).

High-Performance Powder Coatings and Bake-Finish Enamels

Historical alkyd‑resin patents [3][4] and modern thermal data [1] establish that indane‑dicarboxylic anhydride imparts superior hardness and heat resistance to baked coatings. Industrial powder coating formulators can exploit this to produce finishes that withstand continuous service at 180–200 °C, outperforming phthalic‑anhydride‑based systems that typically degrade above 120 °C.

Specialty Chemical Intermediates for Pharmaceutical and Agrochemical Synthesis

The anhydride’s fused‑ring electrophilic reactivity makes it a valuable intermediate for constructing complex indane‑containing pharmacophores, as demonstrated in the synthesis of endothelin antagonists and other bioactive molecules [5]. Its rigid geometry often leads to improved target selectivity compared to more flexible anhydride coupling partners, though quantitative selectivity data must be evaluated on a case‑by‑case basis.

Application
Selection Property
Validation Focus
High‑temp structural composites & aerospace
Elevated Tg and thermo‑oxidative stability
Thermomechanical testing (DMA, TGA in air) under load
Flexible electronics & high‑density interconnect dielectrics
Solubility in organic solvents combined with high Tg
Solution‑cast film quality; soldering‑condition reliability
High‑performance powder coatings & bake enamels
Hardness and heat resistance beyond typical phthalic systems
Coating hardness, heat‑distortion, and adhesion after bake cycles
Specialty chemical intermediates (pharma/agro)
Fused‑ring electrophilic reactivity for pharmacophore construction
Target selectivity and yield in medicinal chemistry routes; case‑by‑case evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Indandicarboxylic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.